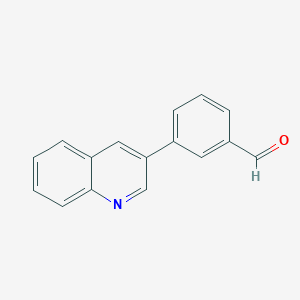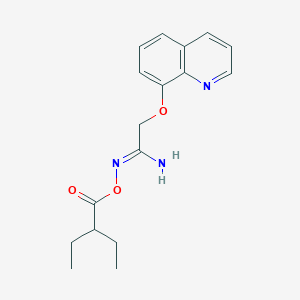![molecular formula C23H27NO4 B12897396 2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-15-4](/img/structure/B12897396.png)
2,2'-[(4-Nitrophenyl)methylene]bis(5-tert-butylfuran)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms. This particular compound features a 4-nitrophenyl group and two tert-butyl groups, making it a unique and interesting molecule for various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-nitrobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.
Time: The reaction time can vary but generally ranges from a few hours to overnight.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and catalyst concentration, is also common.
化学反応の分析
Types of Reactions
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinones.
Substitution: Electrophilic substitution reactions can occur at the furan rings, especially at the positions adjacent to the oxygen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated furans.
科学的研究の応用
5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The furan rings can interact with biological macromolecules, potentially disrupting their normal function.
類似化合物との比較
Similar Compounds
5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan): Similar structure but with a methyl group instead of a nitro group.
5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan): Contains a chlorine atom instead of a nitro group.
Uniqueness
The presence of the nitro group in 5,5’-((4-Nitrophenyl)methylene)bis(2-(tert-butyl)furan) imparts unique chemical reactivity and potential biological activity compared to its analogs. The nitro group can undergo various redox reactions, making this compound particularly interesting for applications in medicinal chemistry and materials science.
特性
CAS番号 |
917571-15-4 |
|---|---|
分子式 |
C23H27NO4 |
分子量 |
381.5 g/mol |
IUPAC名 |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-nitrophenyl)methyl]furan |
InChI |
InChI=1S/C23H27NO4/c1-22(2,3)19-13-11-17(27-19)21(15-7-9-16(10-8-15)24(25)26)18-12-14-20(28-18)23(4,5)6/h7-14,21H,1-6H3 |
InChIキー |
IDTFOBWHSMRWFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(O3)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Bromophenyl)-2H-[1,3]dioxolo[4,5-g]phthalazin-5(6H)-one](/img/structure/B12897314.png)
![3-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12897316.png)
![2-({3-[(6-Chloro-2-methoxyacridin-9-yl)amino]propyl}amino)ethanol](/img/structure/B12897317.png)
![16-oxaoctacyclo[18.7.1.14,8.02,19.03,13.014,18.024,28.012,29]nonacosa-1(27),2,4,6,8(29),9,11,13,18,20,22,24(28),25-tridecaene-15,17-dione](/img/structure/B12897325.png)



![Imidazo[1,2-a]pyrazin-8-amine, N-(1-methylethyl)-3-phenyl-](/img/structure/B12897339.png)
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

![[(7-Chloro-5-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12897362.png)
![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
